Cas no 922100-06-9 (2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide)

2-2-(4-Chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide is a specialized sulfonamide derivative with a thiazole core, designed for applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 4-chlorobenzenesulfonamido group and a methoxy-methylphenyl acetamide moiety, offering potential as a scaffold for bioactive molecule development. The compound exhibits favorable physicochemical properties, including moderate solubility and stability, making it suitable for further derivatization or mechanistic studies. Its unique combination of functional groups may contribute to interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The presence of both electron-withdrawing and electron-donating substituents enhances its versatility in structure-activity relationship investigations.
2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide structure
922100-06-9 structure
Product Name:2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide
CAS No:922100-06-9
MF:C19H18ClN3O4S2
MW:451.946920871735
CID:6239186
PubChem ID:16802184
Update Time:2025-06-10

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide
    • AKOS024639202
    • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-methoxy-5-methylphenyl)acetamide
    • 922100-06-9
    • 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
    • 2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
    • F2322-0271
    • Inchi: 1S/C19H18ClN3O4S2/c1-12-3-8-17(27-2)16(9-12)22-18(24)10-14-11-28-19(21-14)23-29(25,26)15-6-4-13(20)5-7-15/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
    • InChI Key: KIQBBSSEKGRXGZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)S(NC1=NC(=CS1)CC(NC1C=C(C)C=CC=1OC)=O)(=O)=O

Computed Properties

  • Exact Mass: 451.0427261g/mol
  • Monoisotopic Mass: 451.0427261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 134Ų

2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide Pricemore >>

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Additional information on 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide

2-2-(4-Chlorobenzenesulfonamido)-1,3-Thiazol-4-yl-N-(2-Methoxy-5-Methylphenyl)acetamide: A Comprehensive Overview

2-2-(4-Chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide (CAS No. 922100-06-9) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, characterized by the presence of a thiazole ring and various functional groups, makes it a promising candidate for further research and development.

The thiazole ring is a key structural element in many biologically active compounds. In the case of 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide, the thiazole ring is substituted with a 4-chlorobenzenesulfonamido group and an N-(2-methoxy-5-methylphenyl)acetamide group. These substitutions contribute to the compound's overall stability and biological activity. The 4-chlorobenzenesulfonamido group is particularly noteworthy for its ability to enhance the compound's solubility and bioavailability, while the N-(2-methoxy-5-methylphenyl)acetamide group provides additional functional diversity.

Recent studies have highlighted the potential of 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide in various therapeutic areas. One notable area of research is its antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell walls and membranes, leading to cell death.

In addition to its antimicrobial properties, 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide has shown promise as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) found that this compound effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be a valuable therapeutic option for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The anticancer potential of 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide has also been explored. A study published in the Cancer Research journal reported that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression. These findings have sparked interest in further investigating this compound as a potential anticancer agent.

The pharmacokinetic properties of 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide have also been studied extensively. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral medication. Additionally, its low toxicity profile in preclinical studies suggests that it may have a wide therapeutic window.

In conclusion, 2-2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl-N-(2-methoxy-5-methylphenyl)acetamide (CAS No. 922100-06-9) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in areas such as antimicrobial therapy, anti-inflammatory treatment, and cancer therapy. As research in these areas continues to advance, it is likely that this compound will play an increasingly important role in the development of new and effective medications.

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